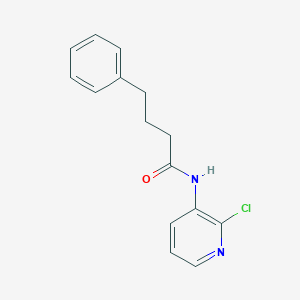
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide, also known as CPP, is a chemical compound that is widely used in scientific research. CPP is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide inhibits PKC by binding to the enzyme's regulatory domain, preventing it from binding to its activator, diacylglycerol (DAG). This prevents PKC from becoming activated and phosphorylating its substrate proteins, leading to a downstream effect on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various cellular processes with high specificity. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are many future directions for research on N-(2-chloro-3-pyridinyl)-4-phenylbutanamide and its role in various cellular processes. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the mechanisms underlying this compound's effects on cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the role of PKC in other cellular processes, such as immune function and inflammation, is an area of active research.
合成方法
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with 4-phenylbutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 93-95°C.
科学研究应用
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is widely used in scientific research to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate many cellular functions, including cell growth, differentiation, and apoptosis. This compound is a potent inhibitor of PKC, and its use has led to significant advances in our understanding of the role of PKC in cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
分子式 |
C15H15ClN2O |
|---|---|
分子量 |
274.74 g/mol |
IUPAC 名称 |
N-(2-chloropyridin-3-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H15ClN2O/c16-15-13(9-5-11-17-15)18-14(19)10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,18,19) |
InChI 键 |
ULGFXHXHEUNZHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
规范 SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide](/img/structure/B309444.png)
![4-chloro-N-isopentyl-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B309445.png)
![Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
![Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
![Propyl 2-hydroxy-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309452.png)
![N-(3-methylphenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309454.png)
![4-chloro-3-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B309455.png)
![N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309456.png)
![Propyl 4-chloro-3-[(1-naphthylacetyl)amino]benzoate](/img/structure/B309460.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309462.png)
![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309464.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B309465.png)
![2-Methoxy-4-(methoxycarbonyl)phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B309466.png)